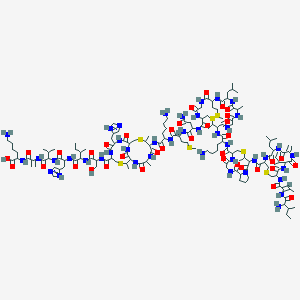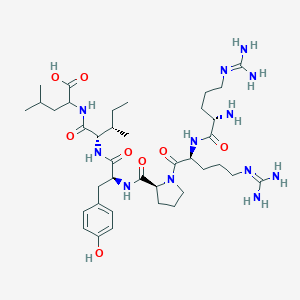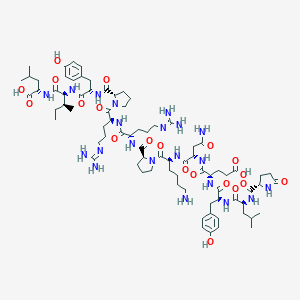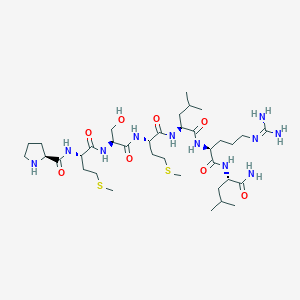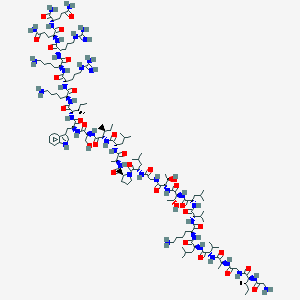
Z-Phe-Arg-Amc HCl
Descripción general
Descripción
Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .
Molecular Structure Analysis
The empirical formula for Z-Phe-Arg-Amc HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36) . Chemical Reactions Analysis
Z-Phe-Arg-Amc HCl is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .Physical And Chemical Properties Analysis
Z-Phe-Arg-Amc HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .Aplicaciones Científicas De Investigación
Application in Biochemistry
Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme Cathepsin B .
Summary of the Application
The biological and pathological functions of cathepsin B occur in acidic lysosomes and at the neutral pH of cytosol, nuclei, and extracellular locations . Z-Phe-Arg-Amc HCl is used to monitor cathepsin B activity .
Methods of Application
The substrate is used in a study to design and validate specific fluorogenic peptide substrates that can monitor cathepsin B activity over a broad pH range from acidic to neutral pH conditions .
Results or Outcomes
The study found that Z-Phe-Arg-Amc HCl monitors cathepsin B activity at neutral pH and displays minimal activity at acidic pH . A new substrate, Z-Nle-Lys-Arg-AMC, was found to measure high cathepsin B specific activity over acidic to neutral pHs and was specifically cleaved by cathepsin B over the other cysteine cathepsins .
Application in Enzymology
Z-Phe-Arg-Amc HCl is used as a peptidomimetic substrate for the enzyme kallikrein .
Summary of the Application
Kallikrein is a serine protease that plays a key role in the regulation of blood pressure, inflammation, and more . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme .
Methods of Application
The substrate is used in an activity assay based on the immobilized enzyme kallikrein .
Results or Outcomes
The kinetic parameter KMapp for Z-Phe-Arg-Amc HCl hydrolysis by kallikrein was determined under the conditions established for the enzymatic reaction and for the HPLC–MS analysis method .
Application in Parasitology
Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme cruzipain .
Summary of the Application
Cruzipain is a cysteine protease found in Trypanosoma cruzi, the parasite that causes Chagas disease . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme .
Methods of Application
The substrate is used in an activity assay based on the immobilized enzyme cruzipain .
Results or Outcomes
The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by cruzipain were determined under the conditions established for the enzymatic reaction .
Application in Plant Biology
Z-Phe-Arg-Amc HCl is used as a substrate for the soybean trypsin-like enzyme .
Summary of the Application
Trypsin-like enzymes are serine proteases found in various organisms, including plants . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme in soybeans .
Methods of Application
The substrate is used in an activity assay based on the immobilized enzyme .
Results or Outcomes
The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by the soybean trypsin-like enzyme were determined under the conditions established for the enzymatic reaction .
Application in Microbiology
Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme falcipain I and II .
Summary of the Application
Falcipain I and II are cysteine proteases found in Plasmodium falciparum, the parasite that causes malaria . Z-Phe-Arg-Amc HCl is used to study the activity of these enzymes .
Methods of Application
The substrate is used in an activity assay based on the immobilized enzyme falcipain I and II .
Results or Outcomes
The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by falcipain I and II were determined under the conditions established for the enzymatic reaction .
Application in Biochemistry
Z-Phe-Arg-Amc HCl is used as a substrate for the enzyme cathepsin K .
Summary of the Application
Cathepsin K is a lysosomal cysteine protease involved in bone remodeling and resorption . Z-Phe-Arg-Amc HCl is used to study the activity of this enzyme .
Methods of Application
The substrate is used in an activity assay based on the immobilized enzyme cathepsin K .
Results or Outcomes
The kinetic parameters for Z-Phe-Arg-Amc HCl hydrolysis by cathepsin K were determined under the conditions established for the enzymatic reaction .
Direcciones Futuras
Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .
Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of Z-Phe-Arg-Amc HCl in research.
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWJKWURGALDP-WMXJXTQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-Arg-Amc Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




